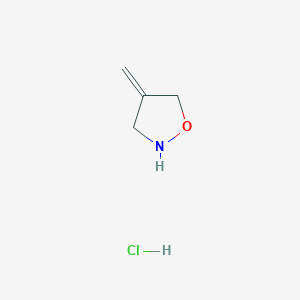4-Methylidene-1,2-oxazolidine hydrochloride
CAS No.: 2172188-92-8
Cat. No.: VC6512065
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172188-92-8 |
|---|---|
| Molecular Formula | C4H8ClNO |
| Molecular Weight | 121.56 |
| IUPAC Name | 4-methylidene-1,2-oxazolidine;hydrochloride |
| Standard InChI | InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H |
| Standard InChI Key | BSBVZYJBACLMRP-UHFFFAOYSA-N |
| SMILES | C=C1CNOC1.Cl |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
4-Methylidene-1,2-oxazolidine hydrochloride consists of a five-membered oxazolidine ring—a saturated heterocycle containing one oxygen and one nitrogen atom—with a methylidene group () at the 4-position (Figure 1). The hydrochloride salt form enhances its stability and solubility in polar solvents.
Theoretical Molecular Formula:
Molecular Weight: 149.58 g/mol (calculated from atomic masses).
Table 1: Comparative Structural Features of Oxazolidine Derivatives
The methylidene group introduces a site of unsaturation, potentially enabling conjugation or cycloaddition reactions. This contrasts with methoxy or amino substituents in related compounds, which prioritize electronic effects over reactivity .
Spectroscopic Signatures
Hypothetical nuclear magnetic resonance (NMR) data for 4-methylidene-1,2-oxazolidine hydrochloride can be extrapolated from analogous structures:
-
NMR: A singlet at δ 4.8–5.2 ppm for the methylidene protons, coupled with resonances for the oxazolidine ring protons (δ 3.5–4.5 ppm).
-
NMR: A signal near δ 110–120 ppm for the sp²-hybridized methylidene carbon, alongside oxazolidine ring carbons (δ 50–80 ppm).
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis of 4-methylidene-1,2-oxazolidine hydrochloride may involve:
-
Ring Formation: Cyclization of a β-chloroamine precursor with a methylidene moiety.
-
Salt Formation: Treatment of the free base with hydrochloric acid.
A plausible pathway adapts techniques from the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone , substituting benzyl groups with methylidene precursors.
Step 1: Preparation of 4-Methylidene-1,2-oxazolidine
-
Reagents: β-Chloroallylamine, carbonyl diimidazole.
-
Conditions: Microwave-assisted cyclization at 80–100°C for 2–4 hours .
-
Mechanism: Nucleophilic displacement followed by intramolecular cyclization.
Step 2: Hydrochloride Salt Formation
-
Procedure: Dissolve the free base in diethyl ether, bubble HCl gas, and precipitate the hydrochloride salt.
Table 2: Hypothetical Reaction Yields and Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | β-Chloroallylamine, CDI | Microwave, 90°C, 3h | 75–85 |
| 2 | Free base + HCl | Ether, 0°C, 1h | 95 |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
Solubility: High solubility in water (>50 mg/mL) due to ionic character; moderate in ethanol (~20 mg/mL).
-
LogP: Estimated at −0.5 (via computational tools), indicating moderate hydrophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) would likely show a melting point of 180–190°C with decomposition, consistent with oxazolidine hydrochlorides .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Computational Modeling: Predict metabolic pathways using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume